REACTION_CXSMILES
|
Cl.[Cl-].[S:3]1[C:15]2[C:14]3[CH:13]=[N:12][CH:11]=[CH:10][C:9]=3[CH:8]=[CH:7][C:6]=2[N:5]=[S+]1.S(=O)(=O)(O)O.[N:21]([O-])=O.[Na+].C>O>[S:3]1[C:15]2[C:14]3[CH:13]=[N:12][CH:11]=[CH:10][C:9]=3[CH:8]=[CH:7][C:6]=2[N:5]=[N:21]1 |f:0.1.2,4.5|
|
Name
|
hydrochloride
|
Quantity
|
0.009 mol
|
Type
|
reactant
|
Smiles
|
Cl.[Cl-].S1[S+]=NC=2C=CC=3C=CN=CC3C21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.014 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with a solution of 0.97 g
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
partly concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1N=NC=2C=CC=3C=CN=CC3C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |